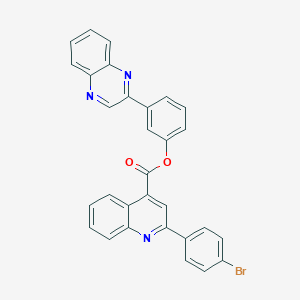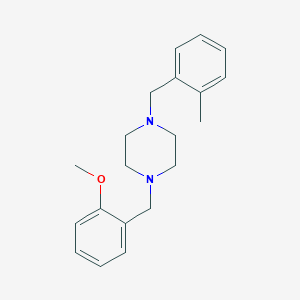![molecular formula C20H19N3O3S B10879475 2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)
2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, quinolyl, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 2-(4-methoxyphenyl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 2-(2-quinolylsulfanyl)acetohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The quinolyl group can be reduced to a dihydroquinolyl group using reducing agents like sodium borohydride.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydroquinolyl derivatives.
Substitution: Formation of various substituted acetohydrazides.
Scientific Research Applications
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(1-NAPHTHYL)ACETOHYDRAZIDE
- N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-THIENYL)ACETOHYDRAZIDE
Uniqueness
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(2-QUINOLYLSULFANYL)ACETOHYDRAZIDE is unique due to the presence of the quinolylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition, where the quinolylsulfanyl group can enhance binding affinity and specificity.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-(2-quinolin-2-ylsulfanylacetyl)acetohydrazide |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-6-14(7-10-16)12-18(24)22-23-19(25)13-27-20-11-8-15-4-2-3-5-17(15)21-20/h2-11H,12-13H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
AZRRVTHYDOAXKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879404.png)

![S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate](/img/structure/B10879414.png)

![(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879432.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide](/img/structure/B10879435.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10879454.png)
![N-(4-acetylphenyl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10879455.png)
![3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879459.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879463.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10879473.png)
